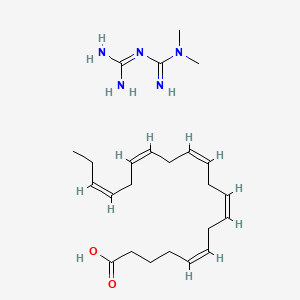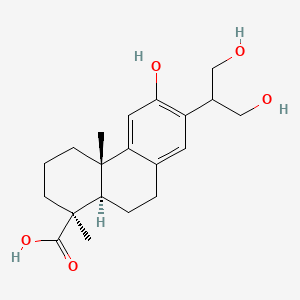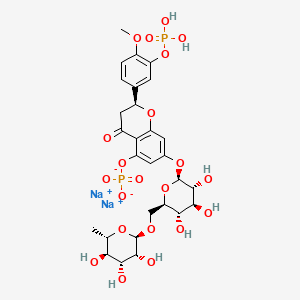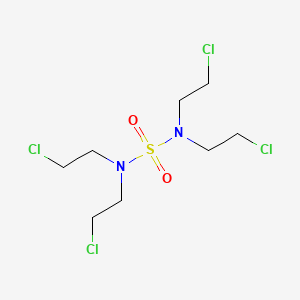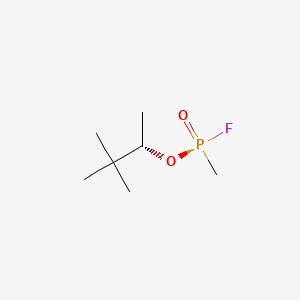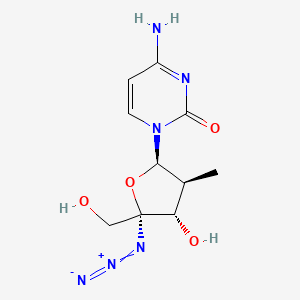
4'-Azido-2'-deoxy-2'-methylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Azido-2’-deoxy-2’-methylcytidine is a nucleoside analog with the molecular formula C10H14N6O4 and a molecular weight of 282.256 Da . This compound is known for its potential antiviral properties, particularly against the Hepatitis C virus . It is a modified version of cytidine, where the hydroxyl group at the 4’ position is replaced with an azido group, and the 2’ position is methylated .
準備方法
The synthesis of 4’-Azido-2’-deoxy-2’-methylcytidine involves several steps. One common method includes the epoxidation of a precursor compound followed by nucleophilic opening to introduce the azido group . The reaction conditions typically involve the use of oxidizing agents like DMDO or m-CPBA for epoxidation, followed by treatment with sodium azide to introduce the azido group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
4’-Azido-2’-deoxy-2’-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group, to form corresponding oxidized products.
Common reagents used in these reactions include sodium azide for substitution, hydrogen gas for reduction, and oxidizing agents like DMDO for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4’-Azido-2’-deoxy-2’-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with various enzymes and nucleic acids.
Medicine: It has shown potential as an antiviral agent, particularly against the Hepatitis C virus.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 4’-Azido-2’-deoxy-2’-methylcytidine involves its incorporation into viral RNA by the RNA-dependent RNA polymerase of the Hepatitis C virus . Once incorporated, it acts as a chain terminator, preventing further elongation of the RNA strand . This inhibition of RNA synthesis effectively halts viral replication . The compound’s molecular targets include the viral RNA polymerase, and its pathway involves competitive inhibition with natural nucleotides .
類似化合物との比較
4’-Azido-2’-deoxy-2’-methylcytidine is unique due to its specific modifications at the 4’ and 2’ positions. Similar compounds include:
4’-Azidocytidine: Another nucleoside analog with an azido group at the 4’ position but without the 2’ methylation.
2’-Deoxy-2’-fluoro-4’-azidocytidine: A fluorinated analog with similar antiviral properties.
2’-Deoxy-2’-C-methylcytidine: Lacks the azido group but has a similar methylation at the 2’ position.
These compounds share structural similarities but differ in their specific modifications, which can influence their biological activity and therapeutic potential .
特性
CAS番号 |
1019639-20-3 |
|---|---|
分子式 |
C10H14N6O4 |
分子量 |
282.26 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O4/c1-5-7(18)10(4-17,14-15-12)20-8(5)16-3-2-6(11)13-9(16)19/h2-3,5,7-8,17-18H,4H2,1H3,(H2,11,13,19)/t5-,7-,8+,10+/m0/s1 |
InChIキー |
DEUZIURSVQYVJZ-UUCPZDEKSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
正規SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


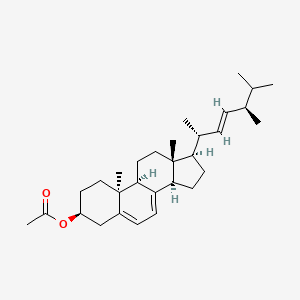


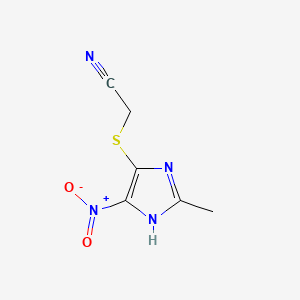
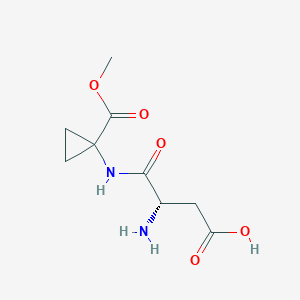



![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
